MRS2698

Catalog No.
S536317
CAS No.
M.F
C9H16N3O13P3S
M. Wt
499.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MRS2698

Product Name

MRS2698

IUPAC Name

[[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C9H16N3O13P3S

Molecular Weight

499.22 g/mol

InChI

InChI=1S/C9H16N3O13P3S/c10-6-7(14)4(23-8(6)12-2-1-5(13)11-9(12)29)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,4,6-8,14H,3,10H2,(H,18,19)(H,20,21)(H,11,13,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1

InChI Key

UWTUUIWWVPWHAA-XVFCMESISA-N

SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N

Solubility

Soluble in DMSO

Synonyms

MRS2698; MRS 2698; MRS-2698.

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N

Description

The exact mass of the compound 2'-amino-2-thio-UTP is 482.9668 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MRS2698 is a synthetic organic compound recognized primarily as a potent and selective agonist of the P2Y2 receptor, a subtype of purinergic receptors that are G protein-coupled. This compound is structurally derived from uridine triphosphate (UTP), featuring modifications that enhance its affinity and selectivity for the P2Y2 receptor over other P2Y receptor subtypes. The chemical structure of MRS2698 includes a thio group at the 2' position and an amino group at the 2' position of the ribose moiety, which contributes to its unique pharmacological properties .

  • Oxidation: The thio group can be oxidized to form sulfoxides or sulfones under specific conditions.
  • Substitution: The amino group at the 2' position can engage in nucleophilic substitution reactions.
  • Hydrolysis: The triphosphate moiety can undergo hydrolysis, leading to the formation of diphosphate and monophosphate derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The products formed depend on the specific reaction conditions employed.

MRS2698 exhibits significant biological activity through its interaction with the P2Y2 receptor. Upon binding, it activates intracellular signaling pathways mediated by phospholipase C, resulting in increased levels of inositol trisphosphate and diacylglycerol. This cascade ultimately leads to elevated intracellular calcium levels and activation of protein kinase C, which are crucial for various physiological processes including cell signaling, inflammation, and mucociliary clearance .

The synthesis of MRS2698 typically involves several key steps:

  • Starting Material: The process begins with uridine, a nucleoside composed of uracil and ribose.
  • Modification: The ribose moiety is chemically modified to introduce an amino group at the 2' position and a thio group at the 2 position.
  • Phosphorylation: The modified nucleoside is then phosphorylated to yield the triphosphate derivative.

The synthesis is usually conducted in research laboratories under controlled conditions, although large-scale industrial production methods are not widely documented .

MRS2698 has diverse applications across several fields:

  • Chemistry: It serves as a tool compound for studying structure-activity relationships among P2Y receptor agonists.
  • Biology: Researchers utilize MRS2698 to explore the roles of P2Y2 receptors in biological processes such as cell signaling and inflammation.
  • Medicine: There is ongoing investigation into its potential therapeutic applications, particularly in treating conditions like cystic fibrosis where P2Y2 receptor activation may improve mucociliary clearance.

Studies on MRS2698 have focused on its interactions with various P2Y receptor subtypes. Its selectivity for the P2Y2 receptor makes it a valuable pharmacological tool in understanding receptor function and signaling pathways. Interaction studies often involve comparing its effects with those of other known agonists and antagonists within the purinergic signaling framework .

MRS2698 shares structural similarities with several other compounds that act on P2Y receptors. Here are some notable examples:

Compound NameStructureSelectivityNotable Properties
Uridine TriphosphateUTPNon-selectiveEndogenous agonist for multiple P2Y receptors
PSB161332-thio-analogSelective for P2Y4Used to block specific receptor activities
MRS2500AntagonistSelective for P2Y1Potent antagonist used in receptor studies
MRS2578AntagonistSelective for P2Y6Known to inhibit cell migration

MRS2698's uniqueness lies in its high selectivity for the P2Y2 receptor compared to these similar compounds, making it particularly useful for targeted research in purinergic signaling pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-8.1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

7

Exact Mass

498.96166974 g/mol

Monoisotopic Mass

498.96166974 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

MRS2698

Dates

Modify: 2024-02-18
1: Jacobson KA, Boeynaems JM. P2Y nucleotide receptors: promise of therapeutic applications. Drug Discov Today. 2010 Jul;15(13-14):570-8. doi: 10.1016/j.drudis.2010.05.011. Epub 2010 Jun 2. Review. PubMed PMID: 20594935; PubMed Central PMCID: PMC2920619.

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